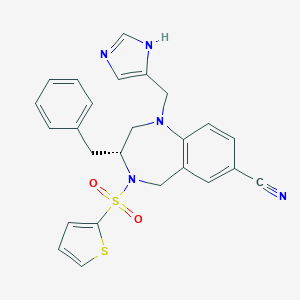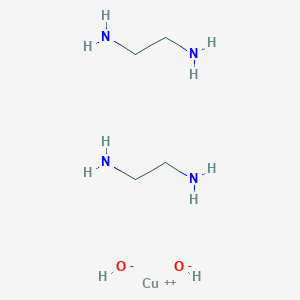
1,1,1,3,5,5,5-Heptamethyltrisiloxane
Descripción general
Descripción
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a siloxane compound with the molecular formula C7H22O2Si3 and a molecular weight of 222.50 g/mol . It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Heptamethylhydrotrisiloxane . This compound is characterized by its unique structure, which includes three silicon atoms and seven methyl groups, making it a versatile chemical in various applications.
Aplicaciones Científicas De Investigación
1,1,1,3,5,5,5-Heptamethyltrisiloxane has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
1,1,1,3,5,5,5-Heptamethyltrisiloxane primarily targets arenes in the process of aromatic C-H silylation . Arenes are a significant class of organic compounds that play a crucial role in the field of organic synthesis.
Mode of Action
The compound interacts with its targets (arenes) through a process known as aromatic C-H silylation . This process involves the replacement of a hydrogen atom in the arene with a silicon atom from the this compound molecule. The interaction is facilitated by a platinum complex catalyst .
Biochemical Pathways
The process of aromatic c-h silylation is a key reaction in organic chemistry, affecting the structure and properties of arenes .
Pharmacokinetics
Given its use in chemical reactions, it’s likely that these properties would depend on the specific conditions of the reaction, including factors like temperature and the presence of a catalyst .
Result of Action
The primary result of the action of this compound is the silylation of arenes . This can lead to changes in the physical and chemical properties of the arenes, potentially enhancing their reactivity or altering their behavior in subsequent reactions.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a platinum complex catalyst is necessary for the compound to interact with arenes . Additionally, the reaction temperature and time can significantly impact the yield of the reaction .
Análisis Bioquímico
Biochemical Properties
It is known to be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst This suggests that it may interact with certain enzymes or proteins that catalyze these reactions
Molecular Mechanism
It is known to participate in the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst , suggesting that it may have binding interactions with certain biomolecules
Métodos De Preparación
1,1,1,3,5,5,5-Heptamethyltrisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with highly hydrogen-containing polyhydrosiloxane in the presence of a strong acidic cation ion exchange resin as a catalyst . The optimal conditions for this reaction include a reaction mass ratio of 1:13.45 (D H: MM), a catalyst amount of 7.09%, and a reaction temperature of 62.5°C for 10 hours . Industrial production methods often utilize similar reaction conditions but on a larger scale to achieve higher yields.
Análisis De Reacciones Químicas
1,1,1,3,5,5,5-Heptamethyltrisiloxane undergoes various chemical reactions, including:
Aromatic C-H Silylation: This reaction occurs in the presence of a platinum complex catalyst, leading to the formation of silylated arenes.
Synthesis of Monosiloxy Esters: This reaction involves the use of various acids to produce monosiloxy esters.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by platinum or palladium complexes.
Common reagents used in these reactions include platinum complexes, acids, and unsaturated organic compounds. The major products formed from these reactions are silylated arenes, monosiloxy esters, and hydrosilylated organic compounds .
Comparación Con Compuestos Similares
1,1,1,3,5,5,5-Heptamethyltrisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound has two silicon atoms and four methyl groups, making it less versatile than this compound.
Hexamethyldisiloxane: This compound has two silicon atoms and six methyl groups, and it is often used as a precursor in the synthesis of more complex siloxanes.
Octamethylcyclotetrasiloxane: This cyclic compound has four silicon atoms and eight methyl groups, and it is commonly used in the production of silicone polymers.
The uniqueness of this compound lies in its structure, which allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
InChI |
InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZAKPJNWCPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038795 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1873-88-7 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVY9659R8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)






